molecular formula C9H15F2NO2S B2490550 N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide CAS No. 2034290-32-7

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide

Cat. No.: B2490550
CAS No.: 2034290-32-7
M. Wt: 239.28
InChI Key: WAHSKOBMFSTMND-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring and a sulfonamide group attached to a difluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide typically involves the reaction of 4,4-difluorocyclohexylamine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale purification techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2S/c10-9(11)5-3-7(4-6-9)12-15(13,14)8-1-2-8/h7-8,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHSKOBMFSTMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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